

Radotinib in vitro efficacy in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Radotinib

CAS No.: 926037-48-1

Cat. No.: S547893

Get Quote

In Vitro Efficacy in Cancer Cell Lines

Cancer Type	Cell Lines Tested	Key Findings / Mechanisms	Effective Concentrations / IC ₅₀ Values	Citation
Acute Myeloid Leukemia (AML)	HL60, HEL92.1.7, THP-1, patient bone marrow cells	Synergistic cell death with Ara-C; induces mitochondrial-dependent apoptosis (↑Bax, ↓Bcl-xl, cytosolic cytochrome C, ↓MMP), caspase activation (caspase-3, -7, -9); induces G0/G1 cell cycle arrest (↑p21, p27; ↓Cyclin E, CDK2).	Used in combination with 50 nM Ara-C [1].	[1]
Multiple Myeloma (MM)	RPMI-8226, MM.1S, U266B1, IM-9	Induces apoptosis and G0/G1 cell cycle arrest; suppresses JAK2/STAT3 signaling pathway and downstream targets (↓c-Myc, Bcl-xL, Mcl-1, cyclin D1, cyclin D3).	Induces effects at 10, 50, 100 μM [2].	[2]
Chronic Myeloid Leukemia (CML)	Ba/F3 cells expressing native/mutant BCR-ABL	Potent inhibitor of native and mutant BCR-ABL1; similar potency to nilotinib against native	IC ₅₀ for native BCR-ABL1: ~30.6 nM [3] [4].	[3] [4]

Cancer Type	Cell Lines Tested	Key Findings / Mechanisms	Effective Concentrations / IC ₅₀ Values	Citation
		BCR-ABL; less potent against some compound mutants.		

Detailed Experimental Protocols

The following methodologies are commonly used in the cited studies to evaluate **radotinib**'s in vitro efficacy.

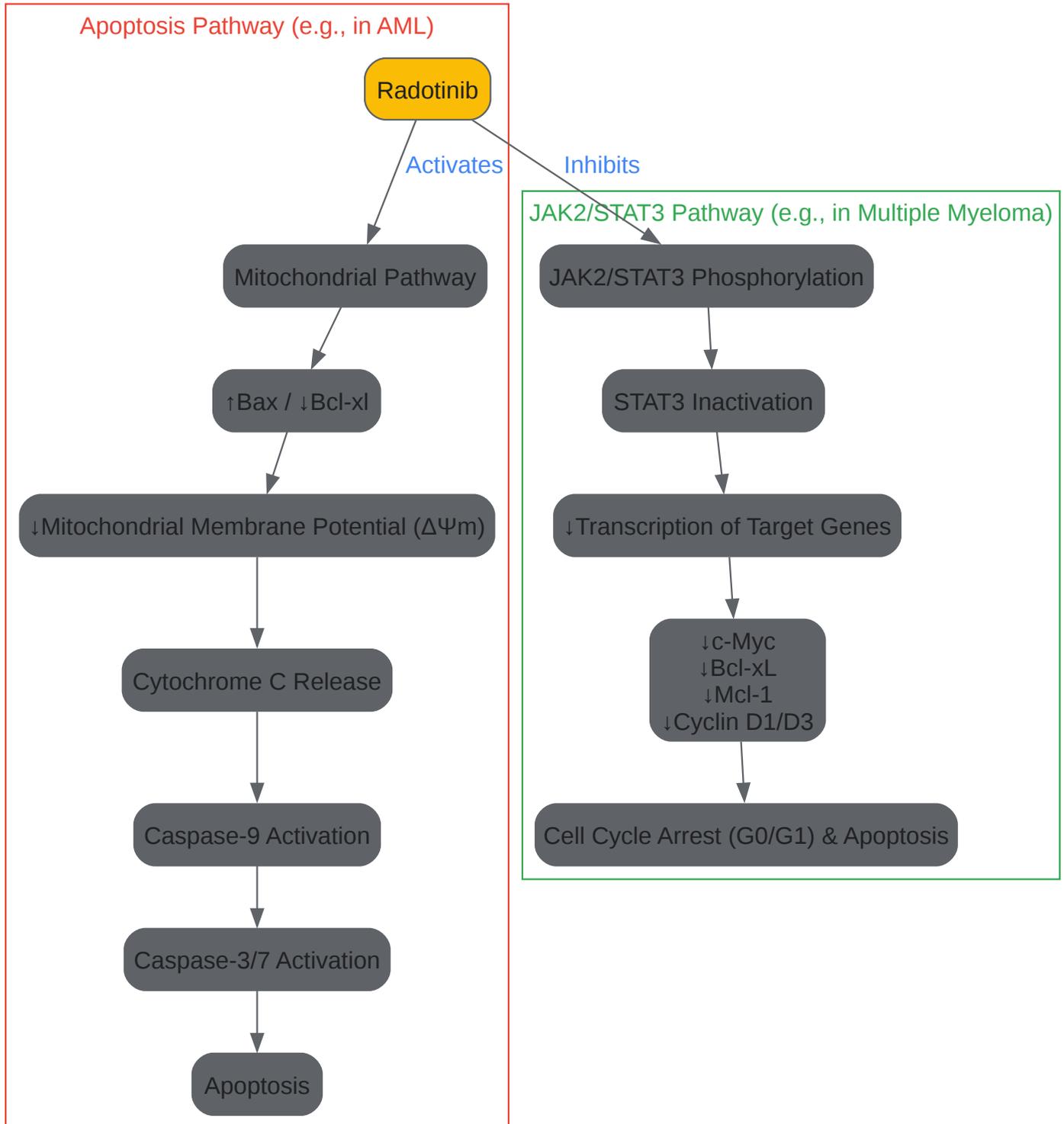
- **Cell Culture:** Hematologic cancer cell lines (e.g., HL60, RPMI-8226) are cultured in suspension using RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1] [2]. Solid cancer cell lines like A549 (lung) are cultured as an adherent monolayer [5].
- **Cell Viability Assay (MTT/MTS)**
 - **Purpose:** To measure cell proliferation and cytotoxic response.
 - **Procedure:**
 - Seed cells in 96-well plates (e.g., 2x10⁴ cells/well).
 - Treat with a dose range of **radotinib** for 24-72 hours.
 - Add MTT or MTS reagent and incubate for several hours.
 - Measure the absorbance of the formed formazan product at 490 nm [1] [2].
- **Apoptosis Analysis (Annexin V/Flow Cytometry)**
 - **Purpose:** To detect and quantify apoptotic cells.
 - **Procedure:**
 - Harvest cells after **radotinib** treatment.
 - Stain with Annexin V-FITC and Propidium Iodide (PI).
 - Analyze using a flow cytometer. Annexin V+/PI- cells are in early apoptosis; Annexin V+/PI+ cells are in late apoptosis/necrosis [1] [2].
- **Cell Cycle Analysis (Propidium Iodide Staining)**
 - **Purpose:** To determine the distribution of cells in different cell cycle phases.

- **Procedure:**
 - Fix cells in 70% ethanol.
 - Treat with RNase and stain DNA with PI.
 - Analyze DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is calculated [1] [2].

- **Western Blotting**
 - **Purpose:** To detect changes in protein expression and phosphorylation.
 - **Procedure:**
 - Lyse cells to extract total protein.
 - Separate proteins by SDS-PAGE gel electrophoresis and transfer to a membrane.
 - Block membrane and incubate with primary antibodies (e.g., against p-STAT3, Bcl-xL, cleaved caspase-3).
 - Incubate with HRP-conjugated secondary antibody and detect using chemiluminescence [1] [2].

Mechanisms of Action Signaling Pathways

Radotinib exerts anti-cancer effects primarily through two key signaling pathways.



Click to download full resolution via product page

Radotinib induces cancer cell death via mitochondrial apoptosis and JAK2/STAT3 signaling inhibition.

Key Research Applications

- **Combination Therapy in AML:** The strong synergistic effect with Ara-C suggests a promising clinical strategy to overcome chemotherapy resistance [1].
- **Targeting STAT3 in Multiple Myeloma:** Effectively suppresses the JAK2/STAT3 pathway, a key oncogenic driver in MM, positioning it as a potential therapeutic option for this malignancy [2].
- **Inhibition of BCR-ABL1 Mutants:** Represents a therapeutic option for CML patients with resistance to prior TKIs, though its efficacy varies with specific mutations and is notably lost with the T315I mutation [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. enhances cytarabine (Ara-C)-induced acute myeloid... Radotinib [bmccancer.biomedcentral.com]
2. inhibits multiple myeloma Radotinib proliferation via suppression... cell [pmc.ncbi.nlm.nih.gov]
3. Radotinib is an Effective Inhibitor of Native and Kinase ... [pmc.ncbi.nlm.nih.gov]
4. is an effective inhibitor of native and kinase domain-mutant... Radotinib [nature.com]
5. Radotinib attenuates TGF β -mediated pulmonary fibrosis in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Radotinib in vitro efficacy in cancer cell lines]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547893#radotinib-in-vitro-efficacy-in-cancer-cell-lines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com